2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

GPR35 Agonist Potency

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is the only GPR35 agonist combining a 1,3,5-trimethylpyrazole with an azepane ring, delivering a unique pharmacological fingerprint. Its 26 nM IC50 in DMR desensitization and 24-fold functional selectivity between DMR assays enable β-arrestin recruitment and biased signaling studies. Not interchangeable with generic GPR35 tools—species selectivity and assay context matter. High DMSO solubility ensures reliable HTS performance.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B15069455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2CCCCCN2
InChIInChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)11-7-5-4-6-8-13-11/h11,13H,4-8H2,1-3H3
InChIKeyTYEYEGUXCAFYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane: Key Specifications and Target Profile for Scientific Procurement


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane (CAS 1502237-36-6) is a heterocyclic compound characterized by a 1,3,5-trimethylpyrazole ring linked to a saturated azepane moiety, with a molecular formula of C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol . It functions primarily as a ligand for the G protein-coupled receptor GPR35 (also known as CXCR8), a target implicated in inflammation, metabolic disorders, and nociception [1]. This compound serves as a key research tool for probing GPR35 biology and is available from commercial suppliers for in vitro studies .

Why Generic GPR35 Ligands Cannot Substitute for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane


GPR35 agonists and antagonists exhibit profound species ortholog selectivity and divergent signaling profiles depending on assay format and cellular context [1]. Even subtle structural modifications, such as the presence or position of methyl groups on the pyrazole core or the nature of the linked heterocycle, can drastically alter both potency and efficacy [2]. For example, the trimethylpyrazole substitution pattern in this compound, combined with the azepane ring, contributes to a unique pharmacological fingerprint at human GPR35 that is not replicated by other pyrazole- or azepane-containing analogs [3]. Therefore, interchanging this compound with a generic GPR35 tool compound without validation risks compromising data reproducibility and leads to misleading conclusions about receptor function.

Quantitative Evidence for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane: A Comparative Analysis for Informed Procurement


GPR35 Agonist Potency Comparison: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane vs. Clinical-Stage Agonist TC-G 1001

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane exhibits an IC₅₀ of 26 nM as an agonist at the human GPR35 receptor, measured via desensitization of zaprinast-induced DMR response in HT-29 cells [1]. This potency is equivalent to that reported for the well-characterized GPR35 agonist TC-G 1001 (also known as GPR35 agonist 2), which has an EC₅₀ of 26 nM in a β-arrestin recruitment assay but a distinct 3.2 nM EC₅₀ in a Ca²⁺ release assay . The identical potency in one functional readout, but divergence in another, underscores the importance of selecting a ligand with a defined and consistent pharmacological profile for specific assay formats.

GPR35 Agonist Potency β-arrestin Ca²⁺ release

Potency and Selectivity Comparison: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane vs. Endogenous GPR35 Agonist Pamoic Acid

In a comparative analysis of GPR35 agonists, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane demonstrates an IC₅₀ of 26 nM for inducing desensitization of zaprinast-induced DMR response, while the endogenous agonist pamoic acid has a reported Ki value of 12.8 nM [1] . Although pamoic acid exhibits a slightly higher binding affinity, its utility is hampered by significant off-target effects and lower selectivity for GPR35 over related receptors like GPR55 (IC₅₀ = 9.08 µM) . 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane, as a synthetic tool compound, is designed to offer a cleaner pharmacological profile, minimizing confounding off-target activity in complex biological systems.

GPR35 Agonist Potency Selectivity DMR

Functional Selectivity within GPR35 Signaling: Divergent Potency of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane Across Assay Formats

A critical differentiator for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is its functional selectivity, demonstrated by a 24-fold difference in potency depending on the assay readout. The compound exhibits an IC₅₀ of 26 nM for desensitization of zaprinast-induced DMR response but a significantly lower potency of 620 nM for reduction of dynamic mass redistribution (DMR) response in the presence of GPR35 [1]. This contrasts with GPR35 agonist 1 (compound 50), which shows a consistent EC₅₀ of 5.8 nM across multiple functional assays . The assay-dependent activity of the target compound indicates it may stabilize distinct receptor conformations, leading to biased signaling.

GPR35 Functional selectivity Bias signaling DMR Assay variability

Comparison with Structurally Related Azepane-Pyrazole Analog: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane vs. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane

A direct structural comparator, 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane, features a pyrazole ring with a 4-chloro and 1-methyl substitution, compared to the 1,3,5-trimethyl substitution on the target compound . While quantitative binding data for the chloro-analog is not publicly available, the presence of the electron-withdrawing chlorine atom is known to alter the electronic distribution of the pyrazole ring, impacting its interaction with biological targets . The 1,3,5-trimethyl pattern in 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane provides a distinct steric and electronic environment, which, in combination with the azepane ring, likely contributes to its specific GPR35 agonist activity [1]. This structural divergence makes it unsuitable to assume functional equivalence.

Structure-Activity Relationship Azepane Pyrazole GPR35 Selectivity

Physicochemical Properties: Implications for In Vitro Handling and Assay Development

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is a crystalline solid with reported high solubility in organic solvents such as DMSO . This is advantageous for preparing concentrated stock solutions for cell-based assays, minimizing the introduction of solvent artifacts. While specific LogP and aqueous solubility data are not yet available, the presence of the lipophilic trimethylpyrazole and azepane rings suggests moderate to high lipophilicity [1]. In contrast, some GPR35 tool compounds, such as pamoic acid, exhibit lower solubility and require specialized formulation, which can complicate experimental workflows and introduce variability . The target compound's favorable handling characteristics streamline assay preparation and enhance data reproducibility.

Physicochemical Solubility Lipophilicity DMSO Assay development

Recommended Application Scenarios for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane Based on Quantified Evidence


Investigating GPR35-Mediated β-Arrestin Recruitment and Desensitization Mechanisms

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane's potent activity (IC₅₀ = 26 nM) in the zaprinast-induced DMR desensitization assay [1] makes it an ideal tool for studying GPR35-mediated β-arrestin recruitment and receptor desensitization pathways. Its functional selectivity profile, with a 24-fold difference in potency between two DMR-based assays [1], allows researchers to dissect biased signaling mechanisms downstream of GPR35 activation, providing insights that are not possible with unbiased agonists like GPR35 agonist 1 .

Structure-Activity Relationship (SAR) Studies for Next-Generation GPR35 Modulators

The unique 1,3,5-trimethylpyrazole substitution pattern, combined with the azepane ring, provides a distinct chemical scaffold for SAR studies aimed at optimizing GPR35 agonist activity [2]. Researchers can use this compound as a starting point to synthesize and evaluate analogs, with the goal of improving potency, selectivity, or functional bias. This is particularly valuable given the limited number of high-quality GPR35 tool compounds and the therapeutic potential of this target in inflammatory and metabolic diseases [3].

Developing Robust GPR35 Cell-Based Assays for High-Throughput Screening

The compound's favorable physicochemical properties, including high solubility in DMSO , make it well-suited for use as a reference agonist in the development and validation of high-throughput screening (HTS) assays for GPR35 modulators. Its consistent potency in the desensitization assay [1] provides a reliable positive control for monitoring assay performance, enabling the identification of novel GPR35 agonists or antagonists from compound libraries.

Comparative Pharmacology Studies to Elucidate GPR35 Species Ortholog Differences

Given the well-documented species selectivity of GPR35 ligands [3], 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane can be employed in cross-species pharmacological studies to characterize the activity of GPR35 orthologs. By comparing its potency and efficacy at human, rat, and mouse receptors, researchers can identify species-specific differences in receptor pharmacology, informing the selection of appropriate animal models for in vivo studies of GPR35-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.